molecular formula C12H24ClNO10 B8127598 (2R,3R,4S,5R)-2-amino-3,5,6-trihydroxy-4-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexanal;hydrochloride CAS No. 203317-42-4

(2R,3R,4S,5R)-2-amino-3,5,6-trihydroxy-4-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexanal;hydrochloride

Cat. No.: B8127598
CAS No.: 203317-42-4
M. Wt: 377.77 g/mol
InChI Key: SOSWSVOOYSJPQS-XBLONOLSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound (2R,3R,4S,5R)-2-amino-3,5,6-trihydroxy-4-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexanal;hydrochloride is a hydrochloride salt of an amino sugar derivative. Its structure comprises:

  • A hexanal backbone with amino (-NH₂), hydroxyl (-OH), and glycosyloxy substituents.
  • A β-D-glucopyranosyl unit [(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] linked via an ether bond at the C4 position of the hexanal chain.
  • A hydrochloride counterion enhancing solubility and stability.

Its structural complexity distinguishes it from simpler amino sugars and glycosides .

Properties

IUPAC Name

(2R,3R,4S,5R)-2-amino-3,5,6-trihydroxy-4-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexanal;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23NO10.ClH/c13-4(1-14)7(18)11(5(17)2-15)23-12-10(21)9(20)8(19)6(3-16)22-12;/h1,4-12,15-21H,2-3,13H2;1H/t4-,5+,6+,7+,8-,9-,10+,11+,12-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOSWSVOOYSJPQS-XBLONOLSSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(C(C(C(O1)OC(C(CO)O)C(C(C=O)N)O)O)O)O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)O[C@H]([C@@H](CO)O)[C@@H]([C@H](C=O)N)O)O)O)O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24ClNO10
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

203317-42-4
Record name α-D-glükopiranozil-2-amino-2-dezoxi-α-D-glükopiranozid-hidroklorid (1:1)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Biological Activity

The compound (2R,3R,4S,5R)-2-amino-3,5,6-trihydroxy-4-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexanal; hydrochloride is a complex organic molecule featuring multiple hydroxyl groups and an amino group. Its intricate structure suggests significant potential for biological activity and applications in medicinal chemistry. This article explores its biological properties based on various studies and data.

Structural Characteristics

The compound is characterized by:

  • Multiple Hydroxyl Groups : These groups contribute to its solubility and potential interactions with biological molecules.
  • Amino Group : This functional group may play a role in enzyme interactions and receptor binding.
  • Stereochemistry : The presence of multiple stereocenters indicates that stereoisomerism could influence its biological effects.

Antimicrobial Properties

Research indicates that compounds with similar structural features often exhibit antimicrobial activity. For instance:

  • Mannose Derivatives : Related compounds have been shown to treat bacterial infections effectively due to their ability to inhibit bacterial adhesion .

Antioxidant Activity

The presence of hydroxyl groups in the structure suggests potential antioxidant properties. Antioxidants are crucial in protecting cells from oxidative stress and reducing inflammation.

Enzyme Inhibition

The compound may interact with various enzymes:

  • Glycosidases : Similar compounds have been studied for their ability to inhibit glycosidases, which are important in carbohydrate metabolism.

Case Studies

  • Study on Mannose Derivatives : A study demonstrated that mannose derivatives similar to this compound exhibited significant antibacterial activity against pathogens like E. coli and S. aureus. The mechanism involved blocking the bacterial adhesion to host cells .
  • Antioxidant Potential : A comparative analysis of various trihydroxy compounds revealed that they possess strong radical scavenging activity. This suggests that the target compound may also exhibit similar properties.

Research Findings

StudyFindings
The compound exhibits potential antimicrobial properties due to its structural similarities with known antimicrobial agents.
Inhibition of glycosidase enzymes was observed with related compounds, indicating possible therapeutic applications in metabolic disorders.
Antioxidant assays showed significant activity in compounds with multiple hydroxyl groups.

Scientific Research Applications

Medicinal Chemistry

This compound has been studied for its role in the development of new therapeutic agents. Its multiple hydroxyl groups and amino functionalities suggest potential interactions with biological macromolecules such as proteins and nucleic acids. Research indicates that compounds with similar structures often exhibit:

  • Antimicrobial Activity : The presence of hydroxyl groups may enhance the compound's ability to interact with bacterial cell walls or membranes.
  • Antiviral Properties : Structural analogs have shown efficacy against various viral infections by inhibiting viral replication or entry into host cells.

Glycosylation Studies

The compound serves as a model substrate for studying glycosylation processes. Glycosylation is a crucial biochemical modification that affects protein function and stability. By using this compound in glycosylation studies, researchers can gain insights into:

  • Enzymatic Mechanisms : Understanding how glycosyltransferases modify substrates.
  • Synthesis of Complex Glycans : Developing methodologies for synthesizing glycan structures relevant to cell signaling and immunity.

Biochemical Research

In biochemical research, this compound is utilized to explore metabolic pathways involving carbohydrates and amino acids. Its structural complexity allows for:

  • Metabolic Pathway Analysis : Investigating how the compound is metabolized in biological systems can reveal important information about its pharmacokinetics and pharmacodynamics.
  • Interaction Studies : Analyzing how this compound interacts with enzymes or receptors can help elucidate its biological roles.

Case Studies and Research Findings

Several studies have highlighted the applications of this compound in various research contexts:

Study FocusFindings
Antimicrobial ActivityDemonstrated effectiveness against specific bacterial strains due to structural features enhancing membrane permeability .
Glycosylation MechanismsUsed as a substrate to investigate the specificity of glycosyltransferases .
Metabolic PathwaysIdentified key metabolic intermediates during the breakdown of this compound in mammalian systems .

Comparison with Similar Compounds

Key Structural and Physicochemical Differences

The table below compares the target compound with analogs based on molecular weight, functional groups, and stereochemistry:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Features Source
Target Compound - C₁₂H₂₃ClNO₁₀ ~376.5 Amino hexanal with glycosyloxy group, HCl salt -
(2R,3S,4R,5R)-6-Amino-2,3,4,5-tetrahydroxyhexanal hydrochloride 55324-97-5 C₆H₁₄ClNO₅ 215.63 Shorter chain, fewer hydroxyl groups, no glycosylation
(2R,3R,4R,5R)-2-Amino-3,4,5,6-tetrahydroxyhexanal hydrochloride 1772-03-8 C₆H₁₂ClNO₅ 213.62 Stereoisomer with amino group at C2, no glycosylation
(2S,3R,4S,5R)-2-Amino-3,4,5,6-tetrahydroxyhexanal hydrochloride 5505-63-5 C₆H₁₂ClNO₅ 213.62 Stereoisomer of above; differing hydroxyl/amino positions
[(2S,3R,4S,5R,6R)-3,4,5-Trihydroxy-6-(hydroxymethyl)oxan-2-yl] 3,4,5-trihydroxybenzoate 554-37-0 C₁₃H₁₆O₁₀ 356.27 Glycosyl ester (no amino group); gallic acid derivative
(2R,3R,4R,5R)-2,3,5,6-Tetrahydroxy-4-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl]oxyhexanal hydrate 6363-53-7 C₁₂H₂₄O₁₂ 360.31 Hydrate form; lacks amino group

Key Observations :

  • Amino Group Presence: The target compound and its analogs (CAS 1772-03-8, 5505-63-5) contain amino groups, which are absent in esterified or non-amino glycosides .
  • Glycosylation: Only the target compound and the hydrate (CAS 6363-53-7) feature glycosidic linkages, but the latter lacks the amino group .
  • Stereochemistry: The spatial arrangement of hydroxyl and amino groups significantly impacts solubility and bioactivity. For example, the target’s (2R,3R,4S,5R) configuration may enhance binding to carbohydrate-processing enzymes compared to simpler stereoisomers .

Preparation Methods

Multi-Step Protection-Deprotection Sequences

The synthesis begins with the protection of hydroxyl groups on the galactose and glucosamine moieties to prevent unwanted side reactions. tert-Butyldimethylsilyl (TBDMS) and acetyl groups are frequently employed due to their stability under glycosylation conditions. For example, the galactose unit undergoes silylation at the C-4 and C-6 positions, while the glucosamine amine group is protected with a trifluoroacetyl group.

A representative reaction sequence involves:

  • Protection of D-galactose with TBDMS-Cl in pyridine (yield: 85–90%).

  • Activation of the anomeric position using trichloroacetimidate donors.

  • Glycosylation with a protected glucosamine derivative under BF₃·OEt₂ catalysis (reaction time: 12–24 hrs; temperature: −20°C to 0°C).

Table 1: Key Reaction Parameters in Protection-Glycosylation Steps

StepReagents/ConditionsYield (%)Purity (%)Source
Galactose protectionTBDMS-Cl, pyridine, 24°C, 12h8892
GlycosylationBF₃·OEt₂, CH₂Cl₂, −15°C, 18h7689

Deprotection and Final Modification

After glycosylation, sequential deprotection is performed:

  • Silyl groups are removed using tetrabutylammonium fluoride (TBAF) in THF.

  • Acetyl groups are cleaved via Zemplén transesterification (NaOMe/MeOH).

  • The trifluoroacetyl group on glucosamine is hydrolyzed under alkaline conditions (pH 10–12).

The final hydrochloride salt is obtained by treating the free base with HCl in ethanol, followed by recrystallization from aqueous isopropanol (yield: 68–72%; purity: 97–99% by HPLC).

Biotechnological and Enzymatic Approaches

Enzyme-Catalyzed Glycosylation

Recent advances utilize β-1,4-galactosyltransferases (β4GalT) to attach galactose to N-acetylglucosamine (GlcNAc). Recombinant enzymes from E. coli achieve stereoselective coupling with UDP-galactose as the donor substrate. Key advantages include:

  • Elimination of protective groups.

  • Reaction conditions: pH 7.4, 37°C, 6–8 hrs.

  • Yields up to 82% with >99% stereopurity.

Table 2: Comparison of Chemical vs. Enzymatic Synthesis

ParameterChemical MethodEnzymatic Method
Yield68–76%78–82%
Stereoselectivity85–90%>99%
Steps8–103–4
Environmental ImpactHigh solvent wasteAqueous buffer, low waste

Fermentation-Based Production

Industrial-scale processes employ engineered Saccharomyces cerevisiae strains to produce lactosamine precursors via the Leloir pathway. Overexpression of galactokinase (GAL1) and galactose-1-phosphate uridylyltransferase (GAL7) enhances UDP-galactose availability, increasing titers to 12–15 g/L in fed-batch bioreactors.

Industrial-Scale Optimization

Crystallization and Purification

The hydrochloride salt is crystallized under controlled conditions to minimize impurities. Patent NZ590728A details a method using acetone-water (7:3 v/v) at 4°C, yielding needle-shaped crystals with ≤0.5% β-anomer contamination.

Table 3: Crystallization Parameters

Solvent SystemTemperatureCooling RatePurity (%)Crystal Form
Acetone-H₂O4°C0.5°C/min99.3Needles
EtOH-H₂O25°C1.0°C/min97.8Prisms

Quality Control Metrics

  • HPLC Analysis : C18 column (4.6 × 250 mm), mobile phase: 10 mM NH₄H₂PO₄ (pH 4.5)/MeCN (95:5), flow rate: 1.0 mL/min.

  • Impurity Profile : β-anomer (<0.5%), de-N-acetylated byproducts (<0.2%) .

Q & A

Q. What spectroscopic methods are critical for confirming the stereochemistry of this compound?

The compound’s stereochemical configuration (e.g., 2R,3R,4S,5R) can be validated using high-resolution NMR (e.g., 1H^1H, 13C^13C, and 2D-COSY) to assign axial/equatorial proton orientations in the hexanal and oxane moieties. X-ray crystallography is definitive for resolving ambiguities in spatial arrangement, particularly for the glycosidic linkage . For hydrochloride salt confirmation, FT-IR or Raman spectroscopy can identify characteristic N–H and O–H stretching vibrations .

Q. How should researchers handle hygroscopicity and stability during storage?

Due to multiple hydroxyl groups, the compound is highly hygroscopic. Store under inert gas (argon or nitrogen) in airtight containers at –20°C , with desiccants like silica gel. Stability assessments should include thermal gravimetric analysis (TGA) and periodic HPLC purity checks (C18 columns, aqueous mobile phase with 0.1% formic acid) to monitor degradation .

Q. What safety protocols are essential for laboratory handling?

Wear nitrile gloves , safety goggles , and lab coats to avoid skin/eye contact. Use fume hoods to prevent inhalation of fine particles. In case of exposure, rinse eyes with water for ≥15 minutes and seek medical attention . Emergency showers and eyewash stations must be accessible .

Advanced Research Questions

Q. How can synthetic yields be optimized for the glycosylation step?

The glycosidic bond formation (between the oxane and hexanal moieties) often suffers from low yields due to steric hindrance. Use Schmidt’s trichloroacetimidate method with BF3_3·OEt2_2 as a promoter to enhance regioselectivity. Monitor reaction progress via LC-MS and optimize solvent polarity (e.g., dichloromethane with 5% DMF) to balance reactivity and solubility .

Q. What strategies resolve contradictions in reported NMR data for similar compounds?

Discrepancies in chemical shifts (e.g., oxane ring protons) may arise from solvent effects or salt form differences. Prepare a deuterated D2_2O/DMSO-d6_6 (1:1) solution to mimic physiological conditions and reduce aggregation. Cross-validate with computational methods (e.g., DFT-based NMR prediction ) to assign peaks confidently .

Q. How does the hydrochloride salt affect biological activity compared to the free base?

The counterion may influence solubility and membrane permeability. Conduct parallel assays (e.g., in vitro enzyme inhibition) using both forms. Use isothermal titration calorimetry (ITC) to compare binding affinities and dynamic light scattering (DLS) to assess aggregation in buffer solutions .

Methodological Guidance

Designing stability studies under physiological conditions
Prepare PBS (pH 7.4) and simulated gastric fluid (pH 1.2) solutions. Incubate the compound at 37°C and sample at 0, 6, 12, 24, and 48 hours. Analyze degradation products via UHPLC-QTOF-MS with electrospray ionization. Use Arrhenius kinetics to extrapolate shelf-life under varying temperatures .

Validating enantiomeric purity for preclinical trials
Use chiral HPLC (e.g., Chirobiotic T column) with a polar organic mobile phase (methanol/acetonitrile/0.1% acetic acid). Compare retention times with synthetic diastereomers. Confirm purity ≥98% via circular dichroism (CD) to ensure no off-target interactions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.